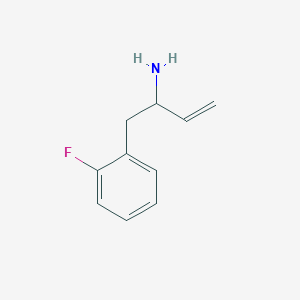
1-(2-Fluorophenyl)but-3-en-2-amine
Vue d'ensemble
Description
1-(2-Fluorophenyl)but-3-en-2-amine is a chemical compound with the molecular formula C10H12FN . It is also known by the synonyms 1-(2-FLUOROPHENYL)BUT-3-EN-1-AMINE and Benzenemethanamine, 2-fluoro-α-2-propen-1-yl .
Molecular Structure Analysis
The molecular structure of this compound consists of a but-3-en-2-amine chain attached to a 2-fluorophenyl group . The exact 3D structure can be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
While specific reactions involving this compound are not available, amines in general can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(2-Fluorophenyl)but-3-en-2-amine have been extensively studied to explore their chemical properties and potential applications. For instance, compounds derived from similar fluorophenyl structures have been synthesized and evaluated for their antitumor properties, showcasing the versatility of fluorophenyl compounds in medicinal chemistry (Bradshaw et al., 2002). Additionally, the electrophilic amination of fluorophenols to remove the fluorine atom and introduce chlorine has been studied, indicating potential for chemical synthesis and modification (Bombek et al., 2004).
Polymer Synthesis
Fluorophenyl compounds have been utilized in the synthesis of advanced materials, such as guanidinium-functionalized anion exchange polymer electrolytes. These materials are synthesized via activated fluorophenyl-amine reaction, demonstrating the utility of fluorophenyl derivatives in creating high-performance polymer electrolytes with potential applications in energy storage and conversion (Kim et al., 2011).
Advanced Material Applications
The structural and electronic properties of fluorophenyl derivatives make them ideal candidates for developing advanced materials. For example, 2,4-Bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one has been characterized, showing potential for use in materials science due to its unique conformation and intermolecular interactions (Parthiban et al., 2009).
Chemical Synthesis and Modification
The flexibility of this compound and related compounds in chemical reactions is notable. Studies have focused on methods such as the sodium dithionite initiated reaction with fluoroalkyl iodides for synthesizing 2-fluoroalkyl pyrrolidine derivatives, highlighting the reactivity and potential for creating diverse chemical structures (Zhu et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluorophenyl)but-3-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h2-6,9H,1,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANBODFSYCSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
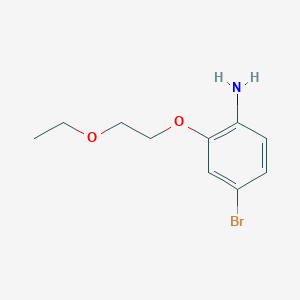
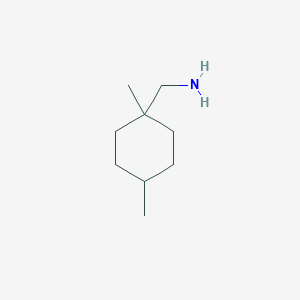



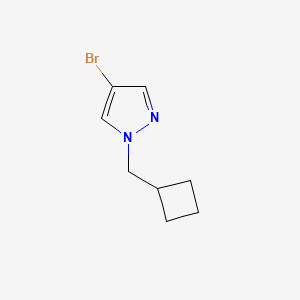
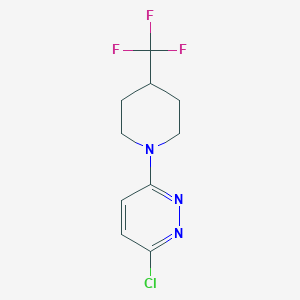
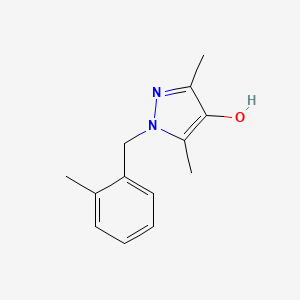
![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)
![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)
